1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
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Description
1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C13H20N2O3S and its molecular weight is 284.37. The purity is usually 95%.
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Scientific Research Applications
Cholesterol Biosynthesis Inhibition
- Context: Some derivatives of the compound have been found to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key enzyme in cholesterogenesis. This makes them potential candidates for cholesterol-lowering drugs.
- Reference: Prugh et al., 1990.
Hydrogel Formation
- Context: Certain urea compounds including variations of the specified chemical structure can form hydrogels. The morphology and rheology of these gels are dependent on the anion identity, offering ways to tune their physical properties.
- Reference: Lloyd & Steed, 2011.
Synthesis of Pyrans
- Context: The compound is involved in the synthesis of 2-alkylthio-2H-pyrans, which are useful intermediates in the preparation of various biologically active molecules.
- Reference: Yoshida et al., 1984.
Corrosion Inhibition
- Context: Pyran-2-one derivatives demonstrate significant potential in inhibiting corrosion on mild steel in acidic media, which is crucial in industrial applications.
- Reference: El Hattak et al., 2021.
Ultrasound-Mediated Synthesis
- Context: The compound is used in an environmentally friendly ultrasound-mediated synthesis process, highlighting a more efficient method for producing certain derivatives.
- Reference: Wang et al., 2011.
Enaminone Formation
- Context: It plays a role in the formation of enaminones, which are important in the synthesis of various pharmaceutical and biological compounds.
- Reference: Brbot-Šaranović et al., 2001.
Synthesis of Thieno[2,3-d]Pyrimidines
- Context: Derivatives of the compound are involved in synthesizing Thieno[2,3-d]Pyrimidines, compounds with potential inhibitory activities against certain plant growths.
- Reference: Wang et al., 2010.
Properties
IUPAC Name |
1-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-9-4-7-19-12(9)11(16)8-14-13(17)15-10-2-5-18-6-3-10/h4,7,10-11,16H,2-3,5-6,8H2,1H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJPMARSCNCIGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)NC2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.